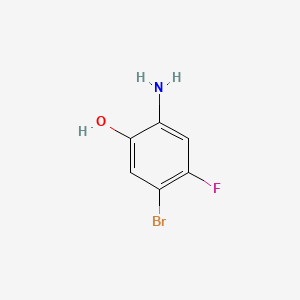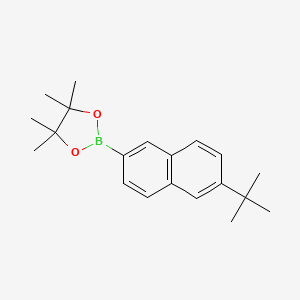
5-Brom-1-methylisoquinolin
Übersicht
Beschreibung
5-Bromo-1-methylisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the isoquinoline ring system. It has a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol.
Synthetic Routes and Reaction Conditions:
Bromination of Isoquinoline: One common synthetic route involves the bromination of isoquinoline. This can be achieved by heating isoquinoline hydrochloride with bromine in nitrobenzene, leading to the formation of 5-bromo-isoquinoline.
Methylation: The brominated isoquinoline can then be methylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl group at the 1-position.
Industrial Production Methods: The industrial production of 5-bromo-1-methylisoquinoline typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: 5-Bromo-1-methylisoquinoline can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 5-methylisoquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 5-Methylisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-methylisoquinoline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of brominated isoquinolines on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . It is also predicted to inhibit cytochrome P450 enzymes 1A2 and 2C19 . These properties could impact the bioavailability of 5-Bromo-1-methylisoquinoline.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-methylisoquinoline. Specific information on how such factors affect this compound is currently lacking . Future research should consider the impact of factors such as pH, temperature, and the presence of other substances.
Biochemische Analyse
Biochemical Properties
5-Bromo-1-methylisoquinoline plays a significant role in biochemical reactions, particularly in the inhibition of certain cytochrome P450 enzymes. It has been identified as an inhibitor of CYP1A2 and CYP2C19 . These enzymes are crucial in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, 5-Bromo-1-methylisoquinoline can alter the metabolic pathways of drugs and other substances, potentially leading to changes in their efficacy and toxicity.
Cellular Effects
The effects of 5-Bromo-1-methylisoquinoline on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression . Additionally, 5-Bromo-1-methylisoquinoline can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, 5-Bromo-1-methylisoquinoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, as mentioned earlier. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metabolism of substrates . Additionally, 5-Bromo-1-methylisoquinoline can interact with other biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-methylisoquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1-methylisoquinoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methylisoquinoline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function and metabolism . Toxic or adverse effects have been observed at high doses, including liver toxicity and changes in blood chemistry . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
5-Bromo-1-methylisoquinoline is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. By inhibiting these enzymes, the compound can alter the metabolic flux of other substances, leading to changes in metabolite levels . Additionally, 5-Bromo-1-methylisoquinoline can interact with cofactors and other enzymes involved in metabolic pathways, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-1-methylisoquinoline within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 5-Bromo-1-methylisoquinoline can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Bromo-1-methylisoquinoline is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of 5-Bromo-1-methylisoquinoline can influence its interactions with biomolecules and its overall effects on cellular function.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-methylisoquinoline is similar to other brominated isoquinolines, such as 5-bromo-isoquinoline and 5-bromo-1-chloroisoquinoline. its unique combination of a bromine atom and a methyl group at specific positions on the isoquinoline ring system distinguishes it from these compounds. Other similar compounds include:
5-Bromo-isoquinoline
5-Bromo-1-chloroisoquinoline
5-Bromo-6-methylisoquinoline
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
5-bromo-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZILNXMSMJASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


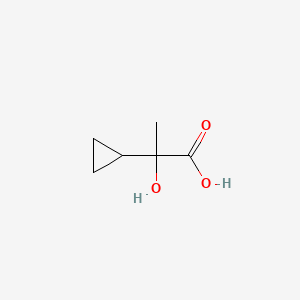
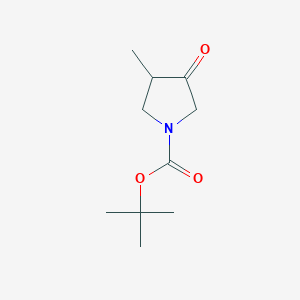
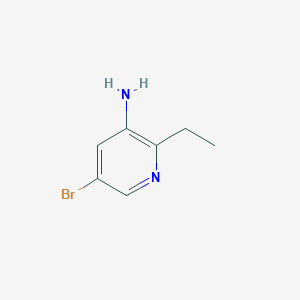
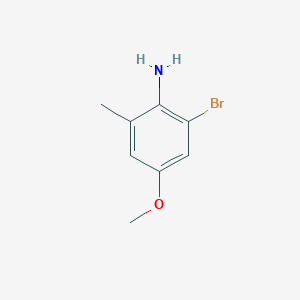
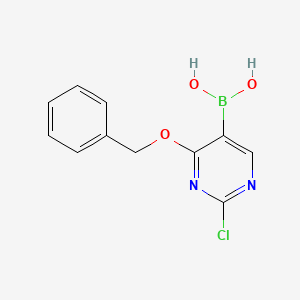
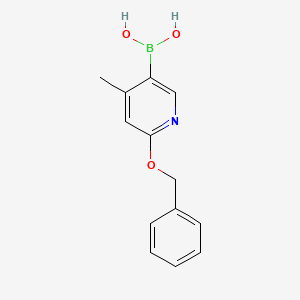
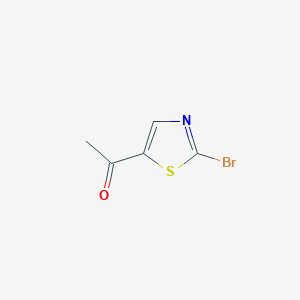
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)
